{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (3,5-DIMETHYLPHENYL) ETHER
Description
{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (3,5-DIMETHYLPHENYL) ETHER is a complex organic compound featuring a triazole ring, a bromobenzyl group, and a dimethylphenyl ether moiety
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-[(3,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c1-13-7-14(2)9-17(8-13)24-11-18-21-22-19(23(18)3)25-12-15-5-4-6-16(20)10-15/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMQHMISMCOGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NN=C(N2C)SCC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (3,5-DIMETHYLPHENYL) ETHER typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (3,5-DIMETHYLPHENYL) ETHER can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield bromobenzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry
In chemistry, {5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (3,5-DIMETHYLPHENYL) ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the bromobenzyl group can enhance the compound’s binding affinity to biological targets. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (3,5-DIMETHYLPHENYL) ETHER involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole
- N-({5-[(3-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methylaniline
- 3-[(3-Bromobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Uniqueness
The uniqueness of {5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (3,5-DIMETHYLPHENYL) ETHER lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a bromobenzyl group allows for versatile chemical modifications and potential bioactivity, making it a valuable compound for research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
